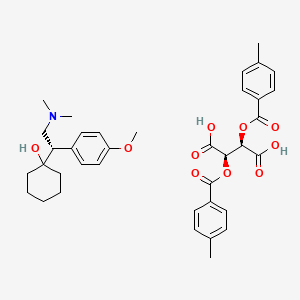
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is a derivative of Venlafaxine . It is a (+)-Venlafaxine derivative with the molecular formula C37H45NO10 and a molecular weight of 663.75 .
Molecular Structure Analysis
The molecular structure of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is represented by the formula C37H45NO10 . The exact structural details are not available in the retrieved resources.Applications De Recherche Scientifique
1. Chiral Resolution and Mechanism Study
An effective resolving agent, O,O'-di-p-toluoyl-(R, R)-tartaric acid, was found to improve the resolution of venlafaxine. The resolution efficiency reached 88.4% under certain conditions, yielding enantiomerically pure venlafaxine with 99.1% ee. The chiral resolution mechanism was explored through X-ray crystallographic study, revealing that water molecules play a crucial role in the optical resolution process (Liu et al., 2018).
2. Pharmacological and Toxicological Studies
Venlafaxine has been extensively studied for its pharmacological and toxicological properties. Although primarily used as an antidepressant, its mechanisms of action and effects on biological systems have been investigated in various research contexts. Studies include examining its cytotoxicity towards isolated rat hepatocytes, understanding its effects on neurotransmitter systems, and exploring its potential to modulate depression-induced oxidative stress (Ahmadian et al., 2016).
3. Enhancing CNS Drug Delivery
Research has been conducted on enhancing the brain targeting ability of venlafaxine by modifying its structure. For example, glucosylation and the introduction of a "lock-in" thiamine disulfide system have been explored to improve its central nervous system delivery. These modifications aim to overcome challenges associated with the bidirectional transport of glucose transporter 1 (GLUT1) (Zhao et al., 2018).
4. Electrochemical Sensing
Venlafaxine has also been the subject of studies focusing on its detection and quantification in environmental samples. Advances in electrochemical sensing techniques have enabled the development of methods for detecting venlafaxine at low concentrations with high sensitivity and specificity. This is particularly relevant due to its presence as a contaminant in water and its potential impact on living organisms (Tajik et al., 2020).
5. Metabolic Profiling in Astrocytes
A 1H NMR-based metabonomics method coupled with multivariate statistical analysis has been used to characterize the metabolic profiling of astrocytes treated with venlafaxine. This research aims to explore the potential mechanism of venlafaxine's antidepressant effect, identifying differential metabolites involved in energy, amino acid, and lipid metabolism (Sun et al., 2017).
Propriétés
IUPAC Name |
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.C17H27NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-10,16,19H,4-6,11-13H2,1-3H3/t15-,16-;16-/m11/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYLKWUYWDBONP-ZAOWXVKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547414 |
Source


|
| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt | |
CAS RN |
272788-02-0 |
Source


|
| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

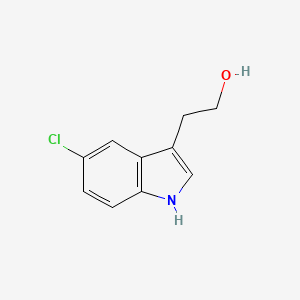
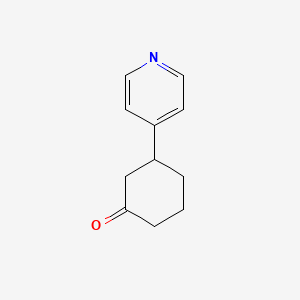
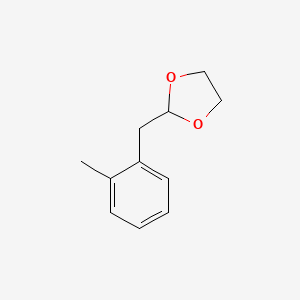
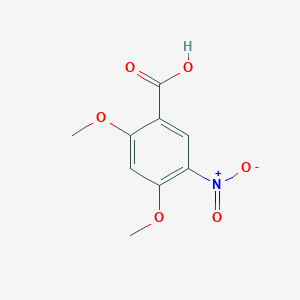
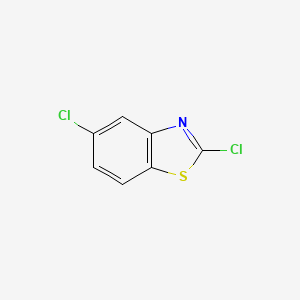
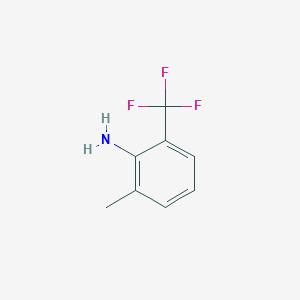
![[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1314221.png)
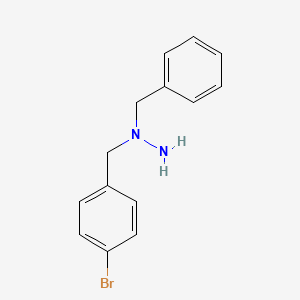
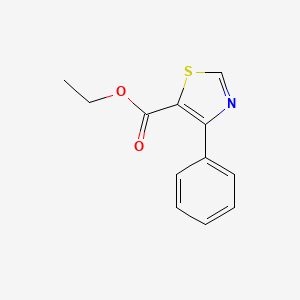
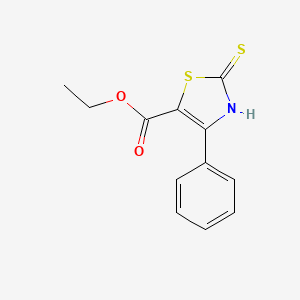
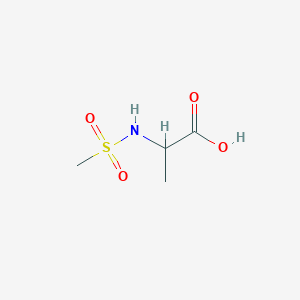
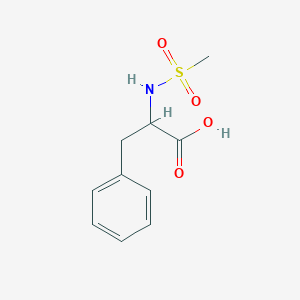
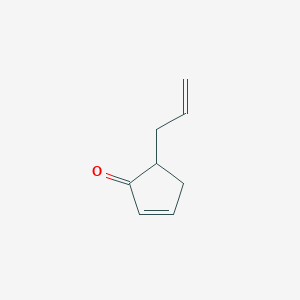
![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)